molecular formula C9H6F4O2 B1322053 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid CAS No. 1706436-25-0

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

Cat. No. B1322053
M. Wt: 222.14 g/mol
InChI Key: YGIVRKBTDKBHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and synthesis of structurally related fluorinated aromatic compounds. These insights can be extrapolated to understand the likely characteristics of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from simpler fluorinated benzenes or benzoates. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process, which included halogenation and functional group transformations . Similarly, directed lithiation has been used to introduce substituents into the ortho, meta, or para positions of benzoic acids, suggesting possible synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the trifluoromethyl group affects the molecular conformation and crystal packing, leading to various supramolecular interactions . These interactions include hydrogen bonds and the "fluorous effect," which stabilizes the crystal structure. Such effects are likely to be relevant to the molecular structure of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid as well.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in a range of chemical reactions. The presence of fluorine can influence the reactivity and selectivity of these compounds. For instance, the introduction of electrophiles into lithiated benzoates occurs with equal efficacy regardless of the position of the fluorine substituents, indicating that the fluorine atoms do not hinder the reactivity of the carboxylate group . This suggests that 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid could undergo similar reactions, such as electrophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and unique phase behavior. Soluble fluoro-polyimides derived from fluorinated diamines exhibit excellent thermal and hygrothermal stability . Additionally, fluorinated mesogens show interesting phase behavior, such as the formation of cubic and hexagonal columnar phases . These properties are indicative of the potential behavior of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid, which may also exhibit high thermal stability and unique intermolecular interactions due to its fluorinated groups.

Scientific Research Applications

  • Pharmaceuticals

    • Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl (TFM, -CF3) group is one of the pharmacophores in 19 FDA-approved drugs .
    • One example is Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug. It’s used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
  • Agrochemicals

    • Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Chemical Synthesis

    • 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives .
    • It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
  • Analytical Chemistry

    • 4-(Trifluoromethyl)benzoic acid was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-6(10)3-2-5(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIVRKBTDKBHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

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